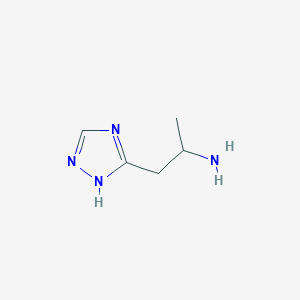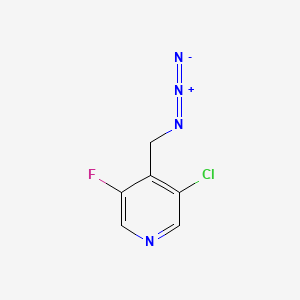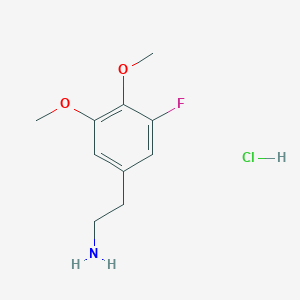
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound belonging to the phenethylamine class This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, along with an ethylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the fluorination of 3,4-dimethoxybenzaldehyde to obtain 3-fluoro-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to reductive amination with ethylamine to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
科学的研究の応用
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an agonist or antagonist, depending on the target and context.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: Lacks the fluorine atom but shares the methoxy groups and phenethylamine structure.
3-Methoxyphenethylamine: Contains only one methoxy group and lacks the fluorine atom.
2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: Contains additional fluorine atoms but lacks the methoxy groups.
Uniqueness
2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific combination of a fluorine atom and two methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H15ClFNO2 |
|---|---|
分子量 |
235.68 g/mol |
IUPAC名 |
2-(3-fluoro-4,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO2.ClH/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H |
InChIキー |
DJMTYLOFGRDEIC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)CCN)F)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


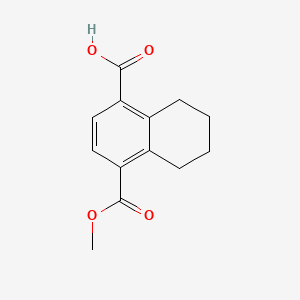
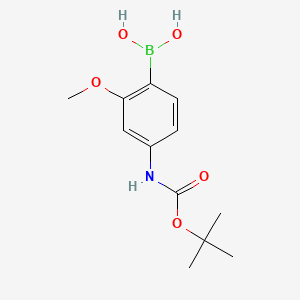
![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
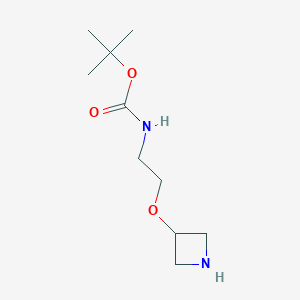
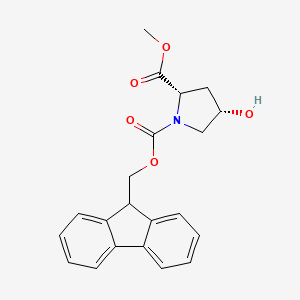
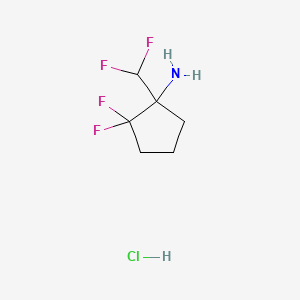
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
![4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine](/img/structure/B13463465.png)
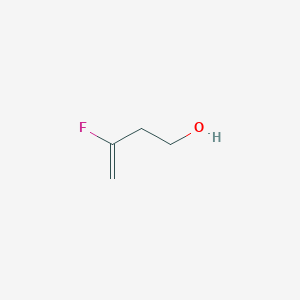
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
